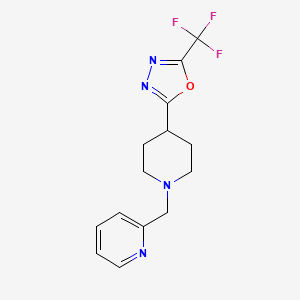

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (the pyridine and piperidine rings) and a variety of other functional groups. The presence of nitrogen in the rings and the oxadiazole group could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole group and the aromatic pyridine ring could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Research on derivatives closely related to 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has demonstrated strong antimicrobial properties. Compounds containing piperidine or pyrrolidine rings, synthesized and structurally related to the 1,2,4-oxadiazole derivatives, exhibited significant antimicrobial activity. These findings underline the potential of such structures in the development of new antimicrobial agents. A detailed structure-activity relationship study highlighted the importance of these moieties for their biological efficacy (Krolenko, Vlasov, & Zhuravel, 2016).

Antitumor Activity Another critical area of research for 1,2,4-oxadiazole and trifluoromethylpyridine derivatives involves their antitumor potential. Novel compounds have been synthesized, starting from basic structures, and incorporated with bioactive moieties to improve their lipophilicity and, consequently, their ability to penetrate cell barriers. In vitro anticancer activity assessed across a panel of 12 cell lines showed promising potency for certain derivatives, indicating their potential as anticancer agents. These findings are crucial for the design of new therapeutic agents targeting cancer (Maftei et al., 2016).

Apoptosis Induction in Cancer Cells Research has identified specific 1,2,4-oxadiazole derivatives as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. Through high-throughput screening, these compounds have been found to arrest cells in the G(1) phase, followed by the induction of apoptosis, demonstrating their utility as potential anticancer agents. The identification of their molecular target, TIP47 (an IGF II receptor binding protein), provides a valuable insight into the mechanism of action, offering a pathway for the development of targeted cancer therapies (Zhang et al., 2005).

Synthesis and Structural Analysis The synthesis of new derivatives featuring the 1,3,4-oxadiazole ring has been extensively studied, providing insights into their structural properties and potential biological activities. These compounds, particularly those substituted with the phenylsulfonyl piperidine moiety, have been synthesized and analyzed, demonstrating moderate to high antimicrobial activity against both Gram-negative and Gram-positive bacteria. Such research is pivotal in the discovery of new molecules with potential therapeutic applications (Khalid et al., 2016).

Wirkmechanismus

Target of Action

A structurally similar compound, 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1h-indole, is known to be a key intermediate for protein kinase c (pkc) inhibitors . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O/c15-14(16,17)13-20-19-12(22-13)10-4-7-21(8-5-10)9-11-3-1-2-6-18-11/h1-3,6,10H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZVSKPTPOSXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)

![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)

![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)